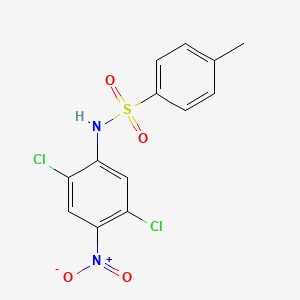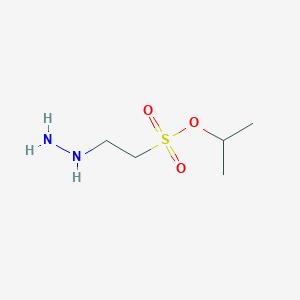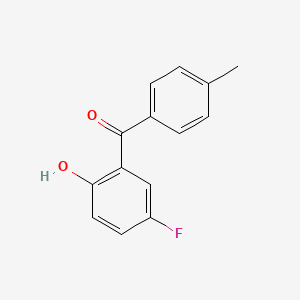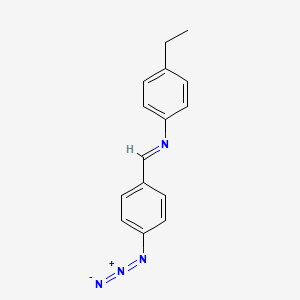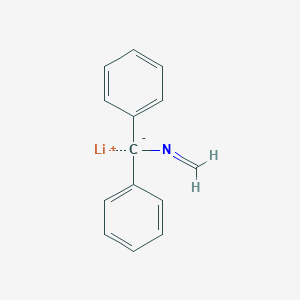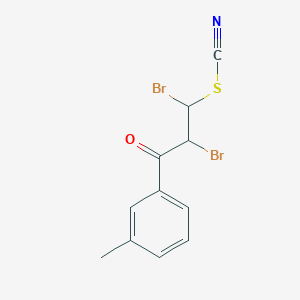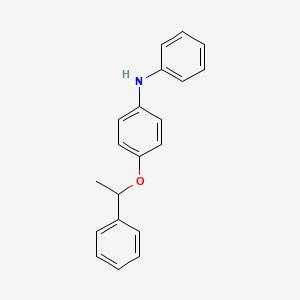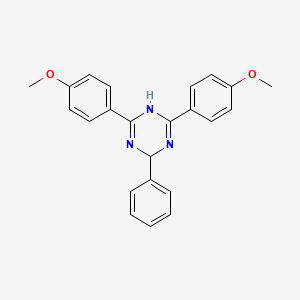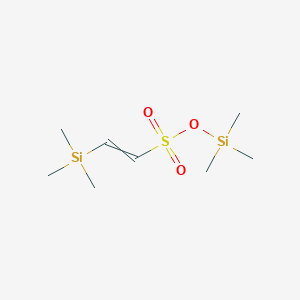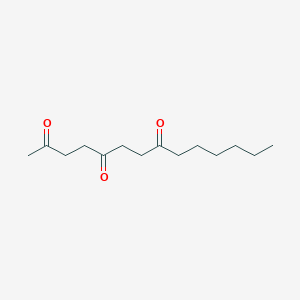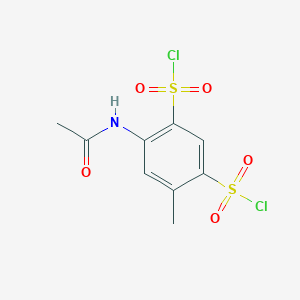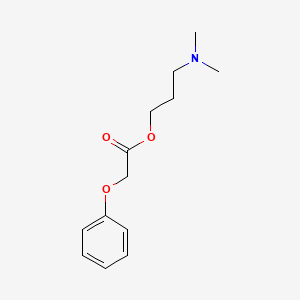
3-(Dimethylamino)propyl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)propyl phenoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenoxyacetate group attached to a 3-(dimethylamino)propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)propyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 3-(dimethylamino)propyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of a suitable solvent, such as toluene or dichloromethane, can enhance the solubility of the reactants and facilitate the separation of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Phenoxyacetic acid.
Reduction: 3-(Dimethylamino)propyl phenoxyethanol.
Substitution: 3-(Dimethylamino)propyl phenoxyacetamide.
Scientific Research Applications
3-(Dimethylamino)propyl phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propyl phenoxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, releasing the active 3-(dimethylamino)propyl alcohol and phenoxyacetic acid. These products can then interact with various biological pathways, influencing cellular processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)propyl methacrylate: Used in polymer synthesis and as a monomer in the production of copolymers.
3-(Dimethylamino)propylamine: Used in the synthesis of surfactants and as a curing agent for epoxy resins.
Phenoxyacetic acid: Used as a herbicide and plant growth regulator.
Uniqueness
3-(Dimethylamino)propyl phenoxyacetate is unique due to its combination of a phenoxyacetate group and a 3-(dimethylamino)propyl chain. This structure imparts specific chemical properties, such as increased solubility in organic solvents and reactivity towards nucleophiles, making it valuable in various applications.
Properties
CAS No. |
62834-50-8 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 2-phenoxyacetate |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-6-10-16-13(15)11-17-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 |
InChI Key |
FSZLJXFLFKTSJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


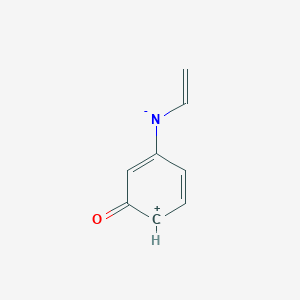
![6-[4-(Benzylideneamino)-5-phenyl-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14530469.png)
